molecular formula C15H17N3OS B2425442 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-26-1

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2425442
M. Wt: 287.38
InChI Key: HYLYIDUNLDYLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is a chemical compound with diverse applications in scientific research1. It exhibits intriguing properties that can be utilized in various fields such as medicinal chemistry, organic synthesis, and material science1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is not readily available from the search results. However, it is offered by several suppliers, indicating that it can be synthesized in a laboratory setting2.



Molecular Structure Analysis

The molecular structure of 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one is not explicitly mentioned in the search results. However, given its name, it likely contains a pyrimido[5,4-b]indol-4-one core structure, with a butylsulfanyl group and a methyl group attached at the 2 and 3 positions, respectively.



Chemical Reactions Analysis

The specific chemical reactions involving 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not detailed in the search results. However, given its structure, it may participate in reactions typical of pyrimidoindolones, sulfides, and methyl groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not provided in the search results. These properties would typically include characteristics like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Therapeutic Agent Development

One area of application involves the synthesis and evaluation of these compounds as potential therapeutic agents. For example, derivatives of 5H-pyrimido[5,4-b]indole have been explored for their antidiabetic activity. A study synthesized tryptoline-3-carboxylic acid derivatives, which were evaluated for antidiabetic activity in streptozotocin-induced diabetic rats, showing potent antidiabetic effects (Choudhary et al., 2011).

Organic Synthesis and Chemical Properties

In organic synthesis, these compounds are involved in various chemical reactions and processes. The synthesis of pyrido[1,2-a]indol-2-one derivatives through reactions of 2,3,3-trimethyl-3H-indole salts with acrylamide, leading to products that can be further modified, is an example of their application in creating complex molecular structures (Shachkus & Degutite, 1986).

Anticancer Research

Another significant application is in the field of anticancer research. The evaluation of 4-vinyl-1-arylsulfonylimidazolidinones, which can be structurally related to 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one, for their anticancer activity against various human carcinoma cell lines provides insights into the development of novel anticancer agents (Kwak et al., 2006).

Molecular Docking and Drug Design

Spectroscopic investigations and molecular docking studies of related compounds help in understanding their interaction with biological targets, aiding in drug design processes. For instance, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was subjected to FT-IR, FT-Raman spectroscopy, and molecular docking studies to evaluate its potential as a chemotherapeutic agent (Alzoman et al., 2015).

Safety And Hazards

The safety and hazards associated with 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not detailed in the search results. It’s always important to handle chemical compounds with care and follow appropriate safety protocols.


Future Directions

The future directions for research on 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one are not explicitly mentioned in the search results. However, given its potential applications in medicinal chemistry, organic synthesis, and material science, there are likely many avenues for further exploration1.


properties

IUPAC Name

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-3-4-9-20-15-17-12-10-7-5-6-8-11(10)16-13(12)14(19)18(15)2/h5-8,16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLYIDUNLDYLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one

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